molecular formula C14H11N3O2 B254286 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid

5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B254286
M. Wt: 253.26 g/mol
InChI Key: AQNUIMKXYTVYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid, also known as MQCA, is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. MQCA belongs to the class of pyrazole carboxylic acids and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid is not fully understood, but it has been suggested that 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid may exert its biological activities through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has also been found to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has been found to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth. 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has also been found to modulate the expression of various genes involved in inflammation, cancer, and bacterial infection.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases. 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has also been found to exhibit antibacterial activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid in lab experiments is its potential toxicity, which needs to be further investigated.

Future Directions

There are several future directions for the research of 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid. One direction is to investigate the potential of 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid as a chemotherapeutic agent for the treatment of cancer. Furthermore, the development of new derivatives of 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid with improved biological activities and reduced toxicity is also an area of future research.
Conclusion:
In conclusion, 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antibacterial properties. 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has the potential to be developed as a therapeutic agent for the treatment of various diseases, but further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of 2-aminopyrazole with 2-chloroquinoline-3-carbaldehyde in the presence of base, or the reaction of 2-aminopyrazole with 2-chloroquinoline-3-carboxylic acid in the presence of coupling reagents. The yield of 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antibacterial properties. 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, making it a potential candidate for the treatment of inflammatory diseases. 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has also been found to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, 5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Product Name

5-methyl-1-(2-quinolinyl)-1H-pyrazole-4-carboxylic acid

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

5-methyl-1-quinolin-2-ylpyrazole-4-carboxylic acid

InChI

InChI=1S/C14H11N3O2/c1-9-11(14(18)19)8-15-17(9)13-7-6-10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,18,19)

InChI Key

AQNUIMKXYTVYNS-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=NC3=CC=CC=C3C=C2)C(=O)O

Canonical SMILES

CC1=C(C=NN1C2=NC3=CC=CC=C3C=C2)C(=O)O

Origin of Product

United States

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